4-Phenyl-1,3-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406730. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

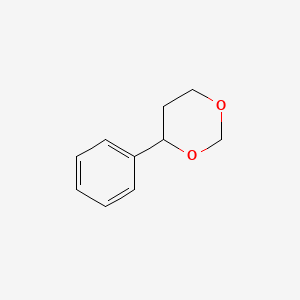

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJRILMVFLGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870772 | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

772-00-9 | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Phenyl-1,3-dioxane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic organic compound with applications in various scientific fields.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 | g/mol [1][2][3][4][5] |

| Boiling Point | 247 | °C[6] |

| 94-104 | °C at 3 mmHg[6] | |

| Density | 1.111 | g/mL at 25°C[2] |

| 1.1038 | g/cm³ at 20°C[6] | |

| Refractive Index (n_D) | 1.530 | at 20°C[2] |

| 1.5288 | at 25°C[6] | |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.1221 | |

| Topological Polar Surface Area (TPSA) | 18.46 | Ų[3] |

| Vapor Pressure | 2 | Torr at 95°C[6] |

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a six-membered 1,3-dioxane ring with a phenyl group attached at the 4-position.[2] The systematic IUPAC name for this compound is this compound.[1][2]

The conformational behavior of the 1,3-dioxane ring is a critical aspect of its structure. The ring predominantly adopts a chair conformation, which is its most thermodynamically stable arrangement.[2] Quantum chemical studies have explored the potential energy surface of this compound, revealing multiple pathways for conformational isomerization between equatorial and axial chair forms.[7]

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

A primary method for the synthesis of this compound is the Prins condensation reaction.[2] This reaction involves the acid-catalyzed reaction of styrene with formaldehyde (or its trimer, trioxane).

General Prins Condensation Protocol

A variety of acid catalysts can be employed for this synthesis, including sulfuric acid, phosphotungstic acid, and solid acid catalysts like HZSM-5 zeolite.[6][8]

A representative experimental protocol is as follows:

-

A mixture of dioxane (solvent), sulfuric acid (catalyst), trioxane (formaldehyde source), and styrene is prepared.[6]

-

The reaction mixture is allowed to stand at room temperature for an extended period (e.g., over a weekend).[6]

-

The mixture is then quenched by pouring it into water.[6]

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent such as benzene.[6]

-

The combined organic layers are washed with water and then distilled to remove the solvent.[6]

-

The final product, this compound, is obtained by distillation under reduced pressure.[6]

Recent studies have focused on optimizing this reaction using more environmentally friendly and reusable catalysts, such as phosphotungstic acid in water, which can achieve high conversion of styrene and high selectivity for this compound.[8]

Caption: General workflow for the synthesis of this compound via Prins Condensation.

Reactivity and Chemical Behavior

This compound exhibits reactivity characteristic of its functional groups. The dioxane ring can undergo reactions, and the phenyl group can participate in aromatic substitutions.

-

Reaction with Acetic Anhydride: It can react with acetic anhydride to form acetylated derivatives.[2]

-

Reaction with Dichlorocarbene: this compound can react with dichlorocarbene, typically generated from chloroform, leading to the formation of chlorinated products through electrophilic addition.[2]

Spectroscopic Data

A variety of spectroscopic data is available for the characterization of this compound:

-

¹H NMR: Proton NMR spectra have been reported and are available in spectral databases.[1][9]

-

¹³C NMR: Carbon-13 NMR data is also available for structural elucidation.[10]

-

Mass Spectrometry: GC-MS data shows characteristic fragmentation patterns for this molecule.[1]

-

Infrared (IR) Spectroscopy: FTIR spectra are available, providing information about the functional groups present.[1]

-

Raman Spectroscopy: Raman spectral data has also been reported.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[1] It is also a strong eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and working in a well-ventilated fume hood, are recommended when handling this compound.[2][11]

Potential Applications

Substituted 1,3-dioxanes are utilized as reagents in fine organic synthesis.[12] While specific applications for this compound in drug development are not extensively detailed in the provided search results, related 1,3-dioxane structures have been investigated for their interaction with various receptors, indicating the potential for this class of compounds in medicinal chemistry.[12]

References

- 1. This compound | C10H12O2 | CID 92840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 772-00-9 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,3-Dioxane, 4-phenyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [chemister.ru]

- 7. pleiades.online [pleiades.online]

- 8. researchgate.net [researchgate.net]

- 9. This compound(772-00-9) 1H NMR [m.chemicalbook.com]

- 10. This compound(772-00-9) ESR [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

Synthesis of 4-Phenyl-1,3-dioxane from Styrene and Formaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-phenyl-1,3-dioxane from styrene and formaldehyde. This reaction, a classic example of the Prins reaction, is a synthetically valuable method for the formation of a key structural motif present in numerous natural products and pharmacologically active compounds. This document details the underlying reaction mechanism, presents a comparative summary of various catalytic systems and reaction conditions, and provides detailed experimental protocols. The information is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The 1,3-dioxane moiety is a prevalent heterocyclic system in a wide array of organic molecules, serving both as a crucial pharmacophore and a versatile protecting group in multi-step syntheses.[1] The acid-catalyzed condensation of an alkene with an aldehyde, known as the Prins reaction, stands as a powerful and atom-economical method for the construction of the 1,3-dioxane ring.[2] The reaction between styrene and formaldehyde to yield this compound is a well-established and frequently cited example of this transformation. This guide will explore the key facets of this important reaction.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via an acid-catalyzed electrophilic addition of formaldehyde to styrene.[2][3] The generally accepted mechanism involves the following key steps:

-

Activation of Formaldehyde: In the presence of an acid catalyst (e.g., H₂SO₄), formaldehyde is protonated to form a highly electrophilic oxonium ion.[2][4]

-

Electrophilic Attack: The π-bond of the styrene molecule acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of a resonance-stabilized benzylic carbocation intermediate.[2]

-

Capture of the Carbocation: This carbocation can then be trapped by a second molecule of formaldehyde.

-

Ring Closure: Subsequent intramolecular cyclization leads to the formation of the six-membered 1,3-dioxane ring.[3][4]

The reaction conditions, such as temperature and the molar ratio of reactants, can influence the product distribution. An excess of formaldehyde and lower reaction temperatures generally favor the formation of the 1,3-dioxane.[3]

Quantitative Data Summary

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the catalyst employed. The following table summarizes key quantitative data from various reported procedures.

| Catalyst | Styrene (mmol) | Formalin to Styrene Molar Ratio | Temperature (°C) | Time (h) | Styrene Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |

| Sulfuric Acid | 3000 | 2.77 | Reflux | 7 | - | - | 72-88 | [5] |

| Phosphotungstic Acid | 20 | 4 | 90 | 3 | 87.3 | 98.9 | ~86.3 | [6] |

| HZSM-5 Zeolite | 20 | 4 | 90 | 3 | <87.3 | <98.9 | - | [6] |

| Sulfonated Resin CT-252 | 20 | 4 | 90 | 3 | <87.3 | <98.9 | - | [6] |

| Trifluoromethanesulfonic acid | - | - | - | - | - | - | Excellent | [6] |

| Iodine | - | - | - | - | - | - | Excellent | [6] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Protocol 1: Sulfuric Acid Catalysis (from Organic Syntheses)[5]

Materials:

-

Styrene (312 g, 3 moles)

-

37% Formalin (675 g, 8.3 moles)

-

Sulfuric acid (sp. gr. 1.84, 48 g)

-

Benzene

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

2-liter round-bottomed flask

-

Reflux condenser

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 2-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 675 g of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g of styrene.

-

Gently reflux the mixture with stirring for 7 hours.

-

Cool the reaction mixture to room temperature and add 500 ml of benzene with stirring.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 500 ml of benzene.

-

Combine the benzene extracts and wash them with two 750-ml portions of water.

-

Remove the benzene by distillation.

-

Fractionally distill the residual liquid under reduced pressure. Collect the main fraction boiling at 96–103°C/2 mm. The expected yield of 4-phenyl-m-dioxane is 353–436 g (72–88%).

Protocol 2: Phosphotungstic Acid Catalysis[6]

Materials:

-

Styrene (20 mmol)

-

Formalin

-

Phosphotungstic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, combine styrene (20 mmol), formalin (molar ratio of formalin to styrene of 4), and phosphotungstic acid (12.0% by mass of the total reaction mixture).

-

Heat the reaction mixture to 90°C with vigorous stirring and maintain this temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Experimental Workflow

The general laboratory workflow for the synthesis, workup, and purification of this compound is depicted below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,3-dioxane (CAS Number: 772-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenyl-1,3-dioxane, CAS Number 772-00-9. The information is compiled to support research, development, and safety protocols. This document includes tabulated quantitative data, detailed experimental methodologies for its synthesis and property determination, and visual diagrams of key processes.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is classified as a skin and eye irritant.[1][2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 772-00-9 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | [3] |

| Physical State | Liquid | At 20 °C[1] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 250-251 °C | At 1013 hPa[4] |

| Density | 1.11 g/mL | At 20 °C[1] |

| Refractive Index (n_D) | 1.530 | At 20 °C[4] |

| Flash Point | > 110 °C (> 230 °F) | [4] |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.12210 | Indicates moderate lipophilicity.[4] |

| Solubility | Soluble in common organic solvents like alcohols, ethers, and aromatic hydrocarbons. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis via Prins Reaction

This compound is commonly synthesized via the Prins reaction, which involves the acid-catalyzed reaction of styrene with formaldehyde.[5][6][7]

Materials:

-

Styrene

-

Formalin (37% aqueous solution of formaldehyde)

-

Sulfuric acid (concentrated)

-

Benzene (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask (2-liter)

-

Reflux condenser

-

Mechanical stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 675 g (8.3 moles) of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g (3 moles) of styrene.[5]

-

Reaction Conditions: Gently reflux the mixture while stirring for 7 hours.

-

Workup: Cool the reaction mixture to room temperature. Add 500 ml of benzene and stir.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 500 ml of benzene.

-

Washing and Drying: Combine the benzene extracts and wash them twice with 750-ml portions of water. Dry the benzene solution over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[4][8][9]

Materials:

-

This compound sample

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the this compound sample. Place a capillary tube, with its sealed end up, inside the test tube.[1]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube, making sure the sample is positioned near the middle of the oil bath. Gently and continuously heat the side arm of the Thiele tube.[1][8]

-

Observation: Heat until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.[1][8] Record this temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often measured using a refractometer.[10]

Materials:

-

This compound sample

-

Abbe refractometer

-

Dropper or pipette

-

Ethanol or methanol for cleaning

-

Soft tissue paper

Procedure:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index.

-

Cleaning: Clean the prism surfaces of the refractometer with ethanol or methanol and a soft tissue.

-

Sample Application: Using a dropper, place a few drops of this compound onto the prism. Close the prism assembly.

-

Measurement: Look through the eyepiece and adjust the focus to get a sharp line between the light and dark fields. Align this line with the crosshairs in the eyepiece.

-

Reading: Read the refractive index value from the scale. Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Chemical Reactivity

Reaction with Acetic Anhydride

This compound can undergo acetylation. While a specific protocol for this compound is not detailed in the available literature, a general procedure for the acetylation of similar compounds involves reacting it with acetic anhydride, often in the presence of a catalyst, to yield acetylated derivatives.[11][12] The reaction typically involves the cleavage of the dioxane ring.

General Protocol (Representative):

-

In a round-bottom flask, dissolve this compound in a suitable solvent.

-

Add a stoichiometric or slight excess of acetic anhydride.

-

An acid or base catalyst may be added to facilitate the reaction.

-

The reaction mixture is stirred, and the temperature may be adjusted (e.g., heating) to control the reaction rate.

-

After the reaction is complete, the mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or distillation.

Reaction with Dichlorocarbene

This compound can react with dichlorocarbene, which is a highly reactive intermediate. Dichlorocarbene is typically generated in situ.[13][14]

General Protocol for Dichlorocarbene Generation and Reaction (Representative):

-

Carbene Generation: Dichlorocarbene (:CCl₂) can be generated by reacting chloroform (CHCl₃) with a strong base like sodium hydroxide, often under phase-transfer catalysis conditions, or by the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[13][14]

-

Reaction: The olefinic double bond of a substrate (in this case, the phenyl ring of this compound can be considered, though reaction at the dioxane ring is also possible) is added to the in situ generated dichlorocarbene.

-

Procedure: A mixture of the substrate (this compound), the dichlorocarbene precursor (e.g., chloroform), and the base or metal are combined in a suitable solvent.

-

Workup: After the reaction is complete, the mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The resulting chlorinated derivative is purified by methods such as vacuum distillation or chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for boiling point determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. This compound | C10H12O2 | CID 92840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 5. benchchem.com [benchchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Prins reaction - Wikipedia [en.wikipedia.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. agilent.com [agilent.com]

- 11. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. art.torvergata.it [art.torvergata.it]

- 13. researchgate.net [researchgate.net]

- 14. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Phenyl-1,3-dioxane: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxane, a valuable molecule in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol .[1] Spectroscopic analysis provides critical information for the confirmation of its molecular structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2]

¹H NMR Spectrum

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.90 | Doublet of Doublets | 1H | H-4 (methine proton) |

| ~4.20 | Multiplet | 2H | H-6 (axial and equatorial) |

| ~3.90 | Multiplet | 2H | H-2 (axial and equatorial) |

| ~1.90 | Multiplet | 2H | H-5 (axial and equatorial) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-Ar (quaternary) |

| ~128 | C-Ar (CH) |

| ~127 | C-Ar (CH) |

| ~125 | C-Ar (CH) |

| ~77 | C-4 |

| ~67 | C-6 |

| ~64 | C-2 |

| ~35 | C-5 |

Note: These are approximate chemical shift values. The specific resonance can be influenced by the solvent and experimental conditions.[3]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1585, 1500-1400 | Medium-Weak | Aromatic C=C stretching |

| 1260-1050 | Strong | C-O stretching (ether linkage) |

| 1000-650 | Strong | C-H bending |

Note: The IR spectrum of a pure compound is unique and can be used for identification, much like a fingerprint.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: The fragmentation pattern is crucial for determining the structure of the molecule.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Filtration : Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[8]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[9]

-

Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation : Dissolve a small amount of solid this compound in a volatile solvent like methylene chloride.[10]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[10]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[10] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, dilute the original solution and prepare a new film.[10]

-

Sample Introduction : Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. This can be achieved by heating the sample or through a gas chromatograph inlet.[7][11]

-

Ionization : Bombard the sample molecules with a high-energy electron beam. This knocks an electron off the molecule to form a positively charged molecular ion ([M]⁺).[7][11]

-

Fragmentation : The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.[7]

-

Acceleration and Deflection : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]

-

Detection : A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: Workflow for structural analysis using NMR, IR, and MS.

References

- 1. 1,3-Dioxane, 4-phenyl- [webbook.nist.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. amherst.edu [amherst.edu]

- 5. webassign.net [webassign.net]

- 6. fiveable.me [fiveable.me]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to the Stereochemistry of Substituted 4-Phenyl-1,3-dioxanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of substituted 4-phenyl-1,3-dioxanes. These compounds are significant scaffolds in medicinal chemistry and materials science, where their three-dimensional structure dictates their biological activity and physical properties. This document delves into their conformational analysis, stereoselective synthesis, and the spectroscopic techniques used for their characterization, with a focus on quantitative data and detailed experimental methodologies.

Conformational Analysis of the 4-Phenyl-1,3-dioxane Ring

The 1,3-dioxane ring typically adopts a chair conformation to minimize torsional strain. In the case of this compound, the phenyl substituent can occupy either an equatorial or an axial position. The conformational equilibrium is dictated by the steric and electronic effects of the substituents on the ring.

The chair conformation of the 1,3-dioxane ring is the most stable arrangement. For a this compound, the phenyl group preferentially occupies the equatorial position to minimize steric hindrance. This is due to the unfavorable 1,3-diaxial interactions that would occur if the bulky phenyl group were in the axial position. The equilibrium between the two chair conformers is a key aspect of their stereochemistry.

Caption: Conformational equilibrium of the this compound ring.

The Anomeric Effect

A key stereoelectronic feature in 1,3-dioxanes is the anomeric effect, which describes the tendency of an electronegative substituent at the C2 position to favor an axial orientation. This is contrary to what would be expected based on steric hindrance alone. The effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond.

Caption: The anomeric effect favoring the axial conformer.

Stereoselective Synthesis of Substituted 4-Phenyl-1,3-dioxanes

The synthesis of substituted 4-phenyl-1,3-dioxanes often involves the reaction of a substituted styrene with an aldehyde or the condensation of a phenyl-substituted 1,3-diol with a carbonyl compound. The stereochemical outcome of these reactions is of paramount importance.

A common method for the synthesis of 4-phenyl-1,3-dioxanes is the Prins reaction, which involves the acid-catalyzed condensation of a styrene with an aldehyde, typically formaldehyde.[1] The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

Caption: General synthetic scheme for 4-phenyl-1,3-dioxanes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction [1]

-

Materials: Styrene, formalin (aqueous formaldehyde), phosphotungstic acid.

-

Procedure: A mixture of styrene (20 mmol), formalin (80 mmol), and phosphotungstic acid (12.0% by mass of the total reaction mixture) is heated to 90°C with vigorous stirring for 3 hours.

-

Work-up: After cooling, the mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of cis- and trans-2-Ethyl-2-phenyl-1,3-dioxan-4-yl)ethanol

-

Materials: Propiophenone, pentane-1,3,5-triol, p-toluenesulfonic acid, dichloromethane.

-

Procedure: A solution of propiophenone and pentane-1,3,5-triol in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux.

-

Work-up: The reaction is quenched, and the organic layer is washed, dried, and concentrated.

-

Purification: The resulting diastereomers are separated by column chromatography.

Spectroscopic Characterization and Quantitative Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the stereochemical analysis of substituted 4-phenyl-1,3-dioxanes. The chemical shifts (δ) and, more importantly, the vicinal coupling constants (³JHH) of the dioxane ring protons provide detailed information about the conformation of the ring and the orientation of the substituents.

The Karplus relationship describes the correlation between the ³JHH coupling constant and the dihedral angle between the coupled protons. This relationship is fundamental for determining the relative stereochemistry of substituents on the dioxane ring.

Caption: Correlation of stereoisomers with their NMR coupling constants.

Quantitative NMR Data

The following tables summarize typical ³JHH coupling constants and conformational energies for substituted 4-phenyl-1,3-dioxanes.

| Compound | Protons | ³JHH (Hz) (cis) | ³JHH (Hz) (trans) | Reference |

| 2-Ethyl-2-phenyl-1,3-dioxan-4-ylacetaldehyde | H4ax-H5ax | - | 12.2 | |

| H4ax-H5eq | - | 2.6 | ||

| H6ax-H5ax | - | 12.2 | ||

| H6eq-H5ax | - | 5.0 | ||

| H6eq-H5eq | - | 1.4 |

| Substituent at C5 | ΔG° (kcal/mol) (Axial - Equatorial) | Reference |

| Phenyl | 1.3 | [1] |

Diastereomeric Ratios

The stereochemical outcome of the synthesis of substituted 4-phenyl-1,3-dioxanes is often expressed as a diastereomeric ratio (d.r.).

| Reactants | Catalyst/Conditions | Diastereomeric Ratio (cis:trans) | Reference |

| Styrene, Formaldehyde | Phosphotungstic acid, 90°C | Not specified | [1] |

Note: Further research is required to populate this table with a wider range of examples and specific diastereomeric ratios. The stereoselectivity of the Prins reaction is known to be dependent on various factors, including the nature of the substituent on the styrene, the aldehyde used, the catalyst, and the reaction temperature.

Conclusion

The stereochemistry of substituted 4-phenyl-1,3-dioxanes is a complex and crucial aspect of their chemistry. A thorough understanding of their conformational preferences, the stereoselective methods for their synthesis, and the spectroscopic techniques for their characterization is essential for their application in research and development. This guide provides a foundational overview of these topics, highlighting the importance of quantitative data in understanding and predicting the behavior of these versatile molecules.

References

An In-depth Technical Guide to the Prins Reaction Mechanism for the Synthesis of 4-Phenyl-1,3-dioxane

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, is a versatile and powerful acid-catalyzed organic reaction involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[1] This reaction is particularly valuable for the synthesis of 1,3-dioxanes and other oxygen-containing heterocycles, which are significant structural motifs in natural products, fragrances, and bioactive molecules.[2][3][4] The synthesis of 4-Phenyl-1,3-dioxane from styrene and formaldehyde serves as a classic example of the Prins reaction, providing a direct route to this valuable compound.[1][5] The outcome of the Prins reaction is highly dependent on the reaction conditions, such as temperature, solvent, and the nature of the acid catalyst.[1][6] With an excess of formaldehyde and lower reaction temperatures, the formation of the 1,3-dioxane is favored.[1]

Core Reaction Mechanism

The acid-catalyzed synthesis of this compound from styrene and formaldehyde proceeds through a stepwise mechanism involving the formation of a key carbocation intermediate. A variety of protic and Lewis acids can be used to catalyze this reaction, including sulfuric acid (H₂SO₄), phosphotungstic acid, and various solid acid catalysts.[7][8][9]

The generally accepted mechanism is as follows:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by an acid catalyst. This activation step generates a highly electrophilic oxonium ion, which is stabilized by resonance.[1][8][9]

-

Electrophilic Attack: The activated formaldehyde then undergoes an electrophilic attack on the electron-rich double bond of styrene. This results in the formation of a stable benzylic carbocation intermediate.[1][2]

-

Capture of the Carbocation: The carbocation intermediate is then captured by the oxygen atom of a second molecule of formaldehyde. This step forms a new carbon-oxygen bond and a new oxonium ion.[1]

-

Cyclization: An intramolecular cyclization occurs where the hydroxyl group attacks the carbon of the oxonium ion, leading to the formation of the six-membered 1,3-dioxane ring.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion in the ring to regenerate the acid catalyst and yield the final product, this compound.

Caption: Mechanism of the Prins reaction for this compound synthesis.

Quantitative Data

The yield of this compound and the selectivity of the reaction are significantly influenced by the choice of catalyst, reaction temperature, and molar ratios of the reactants. Several catalytic systems have been investigated to optimize the synthesis.[7]

| Catalyst | Styrene Conversion (%) | Selectivity to this compound (%) | Reaction Conditions | Reference |

| Phosphotungstic Acid | 87.3 | 98.9 | 90°C, 3h, Styrene:Formalin molar ratio 1:4 | [7] |

| HZSM-5 Zeolite | 65.2 | 95.1 | 90°C, 3h, Styrene:Formalin molar ratio 1:4 | [7] |

| Sulfonated Resin CT-252 | 58.7 | 91.3 | 90°C, 3h, Styrene:Formalin molar ratio 1:4 | [7] |

| Concentrated H₂SO₄ | 82.1 | 85.6 | 90°C, 3h, Styrene:Formalin molar ratio 1:4 | [7] |

| SBA-15-SO₃H | ~100 | ~100 | Not specified | [7] |

| ZnAlMCM-41 | High Activity | High Selectivity | Not specified | [10] |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound adapted from procedures using acid catalysts like phosphotungstic acid or sulfuric acid.[7][11]

Materials:

-

Styrene (C₈H₈)

-

Formalin (37% aqueous solution of formaldehyde) or Paraformaldehyde

-

Acid Catalyst (e.g., Phosphotungstic Acid, H₂SO₄)

-

Organic Solvent (e.g., Ethyl Acetate, Benzene)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (e.g., 20 mmol) and formalin (e.g., 80 mmol, providing a molar excess of formaldehyde).[7][11]

-

Catalyst Addition: Carefully add the acid catalyst. For instance, with phosphotungstic acid, a mass ratio of 12.0% of the catalyst to the total reaction mixture can be used.[7]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[7][11] Maintain the reaction at this temperature for a specified time, typically around 3 hours.[7] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[11] Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[11]

-

Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[11] Subsequently, wash the organic layer with brine to remove any remaining water-soluble impurities.[11]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.[11]

References

- 1. Prins reaction - Wikipedia [en.wikipedia.org]

- 2. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Prins Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Prins Reaction | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Phenyl-1,3-dioxane: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,3-dioxane is a heterocyclic organic compound featuring a phenyl group substituted on a 1,3-dioxane ring. Its unique structural characteristics have made it a subject of interest in organic synthesis and conformational analysis. This technical guide provides an in-depth overview of the discovery, historical development, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the Prins reaction . First reported by Dutch chemist Hendrik Jacobus Prins in 1919, this acid-catalyzed reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.[1] While Prins' initial work laid the foundation, the first specific synthesis and characterization of this compound from styrene and formaldehyde was a subject of subsequent investigations.

A significant milestone in the documented synthesis of this compound was the work of R. W. Shortridge in 1948, which provided a practical method for its preparation.[2] A later procedure published in Organic Syntheses in 1953, submitted by R. L. Shriner and Philip R. Ruby, referenced the earlier work of Prins and others, and detailed a reproducible experimental protocol that solidified the synthesis of this compound.[3] This procedure highlighted that while Prins had obtained the compound, its correct structure was later elucidated by Fourneau, Benoit, and Firmenich.[3]

Synthesis of this compound

The primary and most well-established method for synthesizing this compound is the Prins cyclization of styrene with formaldehyde under acidic conditions.[4]

General Reaction Scheme

The reaction proceeds via the acid-catalyzed activation of formaldehyde, which then undergoes an electrophilic attack on the double bond of styrene. The resulting carbocation is then trapped intramolecularly by the hydroxyl group, followed by the addition of a second molecule of formaldehyde to form the 1,3-dioxane ring.

Caption: Generalized mechanism of the Prins reaction for the synthesis of this compound.

Detailed Experimental Protocols

This classic procedure remains a valuable reference for the synthesis of this compound.

Materials:

-

Styrene: 312 g (3 moles)

-

37% Formalin: 675 g (8.3 moles)

-

Sulfuric acid (sp. gr. 1.84): 48 g

-

Benzene: 1000 ml

-

Water

Procedure:

-

A 2-liter round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

-

37% formalin (675 g), sulfuric acid (48 g), and styrene (312 g) are added to the flask.[3]

-

The mixture is gently refluxed while stirring for 7 hours.[3]

-

After cooling, 500 ml of benzene is added and stirred.

-

The layers are separated, and the aqueous layer is extracted with an additional 500 ml of benzene.[3]

-

The combined benzene solutions are washed twice with 750-ml portions of water.[3]

-

Benzene is removed by distillation.

-

The remaining liquid is fractionated under reduced pressure. The main fraction of 4-Phenyl-m-dioxane is collected at 96–103°C at 2 mm Hg.[3]

Yield: 353–436 g (72–88%).[3]

Recent research has focused on developing more efficient and environmentally friendly catalysts for the Prins condensation.

Phosphotungstic Acid Catalysis (2013):

-

Catalyst: Phosphotungstic acid was found to be highly effective.[5]

-

Optimal Conditions: A mass ratio of catalyst to the total reaction mixture of 12.0%, a molar ratio of formalin to styrene of 4, a heating temperature of 90°C, and a reaction time of 3.0 hours.[5]

-

Results: Styrene conversion of 87.3% and selectivity to this compound of 98.9%. The catalyst could be reused multiple times without a significant decrease in activity.[5]

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 772-00-9 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 247 °C (at 760 mmHg) | [2] |

| 96-103 °C (at 2 mmHg) | [3] | |

| Density | 1.1038 g/cm³ at 20°C | [2] |

| Refractive Index (n²⁰D) | 1.5300–1.5311 | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the phenyl group and the protons on the dioxane ring. The chemical shifts and coupling patterns are influenced by the chair conformation of the dioxane ring and the orientation of the phenyl substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbon atoms of the phenyl group and the dioxane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) functional groups.

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Conformational Analysis

The 1,3-dioxane ring predominantly adopts a chair conformation . In this compound, the bulky phenyl group preferentially occupies the equatorial position to minimize steric hindrance. This conformational preference has been a subject of interest in stereochemical studies. Quantum-chemical studies have been employed to investigate the potential energy surface and conformational isomerizations of substituted 1,3-dioxanes, including phenyl-substituted derivatives.[6][7][8]

Caption: Conformational equilibrium of this compound.

Applications in Research and Development

While not a widely used pharmaceutical ingredient itself, this compound and its derivatives serve as important building blocks and model compounds in several areas:

-

Protecting Group Chemistry: The 1,3-dioxane moiety can be used as a protecting group for 1,3-diols.

-

Asymmetric Synthesis: Chiral derivatives of this compound can be employed as chiral auxiliaries or synthons in asymmetric synthesis.

-

Stereochemical Studies: Its rigid chair conformation and the influence of the phenyl substituent make it an excellent model system for studying stereoelectronic effects and reaction mechanisms.

Conclusion

This compound, a product of the historic Prins reaction, continues to be a relevant molecule in the field of organic chemistry. Its synthesis, pioneered in the mid-20th century, has evolved with the development of modern catalytic methods. The well-defined structure and stereochemistry of this compound make it a valuable tool for researchers in synthesis, stereochemistry, and as a scaffold for the development of more complex molecules. This guide provides a foundational understanding of its discovery, synthesis, and key properties, serving as a valuable resource for scientists and professionals in related fields.

References

- 1. Prins reaction - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Molecular weight and formula of 4-Phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 4-phenyl-1,3-dioxane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] It possesses a 1,3-dioxane ring substituted with a phenyl group at the 4-position. The molecular weight of this compound is 164.20 g/mol .[1][2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 772-00-9 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 96-103 °C at 2 mmHg | [4] |

| Density (d²⁰₄) | 1.092–1.093 g/cm³ | [4] |

| Refractive Index (n²⁰D) | 1.5300–1.5311 | [4] |

Experimental Protocols

The synthesis of this compound is commonly achieved through the Prins reaction, which involves the acid-catalyzed reaction of styrene with formaldehyde. A well-established experimental protocol is detailed below.

Synthesis of this compound via Prins Reaction [4]

-

Materials:

-

Styrene (312 g, 3 moles)

-

37% Formalin (675 g, 8.3 moles)

-

Sulfuric acid (sp. gr. 1.84) (48 g)

-

Benzene

-

Water

-

-

Procedure:

-

A 2-liter round-bottomed flask is equipped with a reflux condenser and a mechanical stirrer.

-

Into the flask, place 675 g of 37% formalin, 48 g of concentrated sulfuric acid, and 312 g of styrene.

-

The mixture is gently refluxed while stirring for a period of 7 hours.

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

500 ml of benzene is added to the cooled mixture and stirred.

-

The layers are separated, and the aqueous layer is extracted with an additional 500 ml of benzene.

-

The combined benzene solutions are washed twice with 750-ml portions of water.

-

The benzene is removed from the organic layer by distillation.

-

The remaining residual liquid is then fractionated under reduced pressure.

-

A forerun is collected up to a temperature of 96°C at 2 mm pressure.

-

The main fraction, this compound, is collected at a boiling range of 96–103°C at 2 mm pressure.

-

-

Yield:

-

The reported yield of this compound from this procedure is between 353–436 g, which corresponds to a 72–88% yield.

-

Signaling Pathways and Biological Activity

Currently, there is a lack of published research detailing specific signaling pathways in which this compound is directly involved. Its primary role in scientific literature is as a synthetic building block and a compound for chemical studies. While some related heterocyclic compounds have been investigated for biological activities, such as antifungal properties, there is no significant body of research on the specific biological mechanisms of action for this compound itself.

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Prins Reaction

The following diagram illustrates the logical relationship of the reactants and products in the acid-catalyzed Prins reaction for the formation of this compound.

Caption: Prins reaction for this compound synthesis.

References

An In-depth Technical Guide to the Solubility of 4-Phenyl-1,3-dioxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenyl-1,3-dioxane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, detailed experimental protocols for determining quantitative solubility, and a general workflow for its synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a phenyl group attached to a 1,3-dioxane ring. Its chemical structure imparts a degree of polarity due to the two oxygen atoms in the dioxane ring, while the phenyl group contributes to its nonpolar character. This amphiphilic nature suggests its solubility in a range of organic solvents. It is generally described as soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, and insoluble in water.

Qualitative Solubility Profile

Based on available chemical information and the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in various organic solvents can be inferred. The presence of the polar ether linkages and the nonpolar phenyl group suggests miscibility with a variety of solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Good | The hydroxyl group of alcohols can interact with the ether oxygens of the dioxane ring. |

| Ketones | Acetone | Good | The polar carbonyl group of acetone can interact with the polar portion of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good | Similar ether functional groups promote miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | The phenyl group of the solute can interact with the aromatic solvent via π-π stacking. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Good | These solvents have appropriate polarity to dissolve this compound. |

| Esters | Ethyl acetate | Good | The ester group provides sufficient polarity for interaction. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Limited to Moderate | The nonpolar phenyl group will promote some solubility, but the polar dioxane ring may limit it. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

-

Quantification:

-

Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the saturated solution.

-

-

Data Calculation:

-

Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Data Presentation

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, a process relevant to its handling and purification where solubility is a key consideration.

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Solubility Testing

The following diagram outlines the logical steps involved in a qualitative solubility testing scheme, which can be a precursor to quantitative analysis.

Caption: Logical flow for qualitative solubility testing of this compound.

Conclusion

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1,3-dioxane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its synthetic accessibility and the stereochemical complexity that can be readily introduced make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of this compound and its derivatives in drug discovery, with a focus on anticancer, antimicrobial, and multidrug resistance modulation activities.

Synthesis of the this compound Scaffold

The fundamental method for synthesizing this compound is the Prins condensation, which involves the acid-catalyzed reaction of styrene with formaldehyde. Various catalysts and conditions have been explored to optimize this reaction.

A general experimental workflow for the synthesis is as follows:

Methodological & Application

Application Notes and Protocols: 4-Phenyl-1,3-dioxane as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1,3-dioxane moiety is a valuable protecting group for 1,3-diols in multistep organic synthesis. As a cyclic acetal, it offers a robust shield for diol functionalities under a variety of reaction conditions, particularly those that are neutral or basic.[1][2] The presence of the phenyl group at the 4-position provides specific steric and electronic properties that can influence the stability and reactivity of the protecting group. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a protecting group for diols.

The formation of 1,3-dioxanes is an acid-catalyzed reaction between a carbonyl compound (in this case, benzaldehyde or a derivative to install the phenyl group) and a 1,3-diol.[1][3] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the formation of the protected diol.[1][4] Conversely, deprotection is typically achieved through acid-catalyzed hydrolysis.[1][5]

Stability of the this compound Group

The 1,3-dioxane ring is generally stable to a wide range of reagents and conditions, which makes it a versatile protecting group. The stability profile allows for selective manipulation of other functional groups within a complex molecule.

Table 1: Stability of 1,3-Dioxane Protecting Groups

| Reagent/Condition | Stability | Reference |

| Strong Bases (e.g., NaOH, KOH) | Stable | [1] |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | [2] |

| Reductants (e.g., LiAlH₄, NaBH₄) | Stable | [2] |

| Oxidants (e.g., PCC, PDC, Jones reagent) | Generally Stable | [6] |

| Catalytic Hydrogenation | Labile (deprotection may occur) | [7] |

| Strong Acids (e.g., HCl, H₂SO₄, TsOH) | Labile | [1][2] |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Labile | [2] |

Experimental Protocols

Protocol 1: Protection of a 1,3-Diol using Benzaldehyde

This protocol describes a general procedure for the formation of a this compound from a generic 1,3-diol and benzaldehyde, catalyzed by p-toluenesulfonic acid (p-TsOH).

Materials:

-

1,3-diol (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (0.05 equiv)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the 1,3-diol (1.0 equiv), toluene (to dissolve the diol), and benzaldehyde (1.2 equiv).

-

Add p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Table 2: Examples of this compound Formation

| Diol | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Pentane-1,3,5-triol | p-Toluenesulfonic acid | CH₂Cl₂ | 24 h | Not explicitly stated for this step, but the product was successfully synthesized. | [8] |

| Pentaerythritol | Concentrated HCl | Water | 1 h | Good yields (product precipitates) | [4] |

| Styrene (forms this compound with formaldehyde) | Phosphotungstic acid | Water | 3 h | 87.3% conversion, 98.9% selectivity | [9] |

Protocol 2: Deprotection of a this compound

This protocol outlines a general method for the acid-catalyzed hydrolysis of a this compound to regenerate the 1,3-diol.

Materials:

-

This compound (1.0 equiv)

-

Acetone/Water or THF/Water mixture

-

Catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound (1.0 equiv) in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the deprotected 1,3-diol.

Table 3: Deprotection Conditions for Phenyl-substituted Dioxanes/Dioxolanes

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(Phenylethyl)-4-phenyl-1,3-dioxolane | Pd-C, H₂ (1 atm), THF, 6h | Phenyl propanal | 90 | [7] |

| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (catalytic), water, 30 °C, 5 min | Benzaldehyde | Quantitative | [6] |

| General 1,3-Dioxanes | p-Toluenesulfonic acid, Methanol/Water (4:1) | Diol | 55-87 | [8] |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protection and deprotection processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Acid-Catalyzed Cleavage of 4-Phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-1,3-dioxane moiety serves as a valuable protecting group for 1,3-diols and benzaldehyde in organic synthesis. Its stability under neutral to basic conditions and facile cleavage under acidic conditions make it a strategic choice in multi-step synthetic routes.[1][2] This application note provides a detailed protocol for the acid-catalyzed cleavage of this compound, a critical deprotection step to regenerate the corresponding diol and aldehyde. The protocol is designed to be broadly applicable in research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

The acid-catalyzed hydrolysis of acetals, including 1,3-dioxanes, proceeds through a well-established mechanistic pathway involving protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal which then breaks down to the parent carbonyl compound and diol. This process is generally high-yielding and can be accomplished under mild conditions.

Data Presentation

The following table summarizes typical quantitative data for the acid-catalyzed cleavage of this compound and analogous acetals, compiled from literature sources. These values can serve as a benchmark for optimizing the deprotection reaction.

| Substrate | Acid Catalyst | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 min | Quantitative | --INVALID-LINK-- |

| General Aryl Acetals | Cerium(III) triflate | Wet Nitromethane | Room Temp | Varies | High | --INVALID-LINK-- |

| General Acetals/Ketals | Iodine | Acetone/Water | Room Temp | Minutes | Excellent | --INVALID-LINK-- |

| This compound | Dilute Aqueous Acid (e.g., HCl, H₂SO₄) | Dioxane/Water or Acetone/Water | Room Temp - 50 | 1 - 4 h | Typically >90 | General Protocol |

Experimental Protocols

This section details a standard laboratory procedure for the acid-catalyzed cleavage of this compound.

Materials and Equipment

-

This compound

-

1 M Hydrochloric acid (HCl) or p-Toluenesulfonic acid (pTSA)

-

Dioxane or Acetone

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Handle strong acids with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.

-

Dioxane is flammable and a suspected carcinogen; handle with appropriate caution.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as a 3:1 mixture of dioxane and water or acetone and water. The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Addition of Acid Catalyst: To the stirred solution, add the acid catalyst. The following are common choices:

-

Aqueous HCl: Add 1 M aqueous HCl solution dropwise until the pH of the reaction mixture is between 1 and 2.

-

p-Toluenesulfonic Acid (pTSA): Add a catalytic amount of pTSA (0.05 - 0.1 equivalents).

-

-